molecular formula C15H13NO5S B11049071 methyl 6-methyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide

methyl 6-methyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide

Cat. No.: B11049071
M. Wt: 319.3 g/mol
InChI Key: UAOFXSHAMILYCN-UHFFFAOYSA-N
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Description

METHYL 6-METHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a dibenzo oxathiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-METHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a dibenzo oxathiazepine derivative with methylating agents can yield the desired compound. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-METHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxathiazepine ring, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

METHYL 6-METHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 6-METHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5,5-dioxo-5,6-dihydro-5λ6-dibenzo[c,f][1,2]thiazepin-11-one
  • 6-Methyl-11-oxo-6H-dibenzo[c,f][1,2]thiazepin-5,5-dioxid
  • 5,11-Dihydro-11-methyl-5,10,10-trioxo-dibenzothiazepin

Uniqueness

METHYL 6-METHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[B,F][1,4,5]OXATHIAZEPINE-3-CARBOXYLATE is unique due to its specific methylation pattern and the presence of the carboxylate group. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

methyl 6-methyl-5,5-dioxobenzo[c][5,2,1]benzoxathiazepine-3-carboxylate

InChI

InChI=1S/C15H13NO5S/c1-16-11-5-3-4-6-12(11)21-13-8-7-10(15(17)20-2)9-14(13)22(16,18)19/h3-9H,1-2H3

InChI Key

UAOFXSHAMILYCN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(S1(=O)=O)C=C(C=C3)C(=O)OC

Origin of Product

United States

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